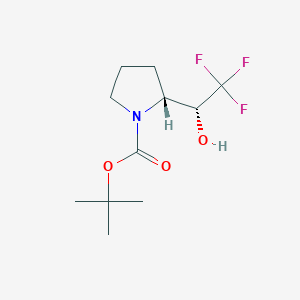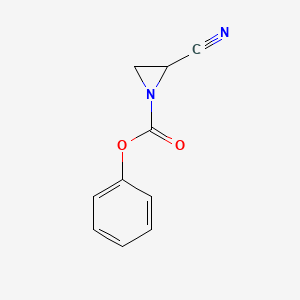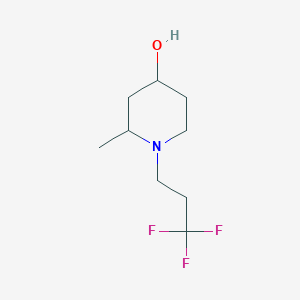
2-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol is an organic compound with the molecular formula C9H16F3NO. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 2-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol can be achieved through the reaction of piperidine with 1,1,1-trifluoroethanol . This reaction typically involves the use of a base to facilitate the nucleophilic substitution of the hydroxyl group in 1,1,1-trifluoroethanol by the piperidine nitrogen. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated piperidine derivative.
Substitution: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol has various scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring structure allows it to bind to these targets, potentially modulating their activity. The trifluoropropyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
2-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol can be compared with other piperidine derivatives, such as:
4-(3,3,3-trifluoropropyl)piperidin-4-ol: Similar structure but lacks the methyl group at the 2-position.
Methyl [1-(3,3,3-trifluoropropyl)piperidin-4-yl]acetate: Contains an ester functional group instead of a hydroxyl group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other piperidine derivatives .
Properties
Molecular Formula |
C9H16F3NO |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
2-methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol |
InChI |
InChI=1S/C9H16F3NO/c1-7-6-8(14)2-4-13(7)5-3-9(10,11)12/h7-8,14H,2-6H2,1H3 |
InChI Key |
JCXIWKKSCQPYMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCN1CCC(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


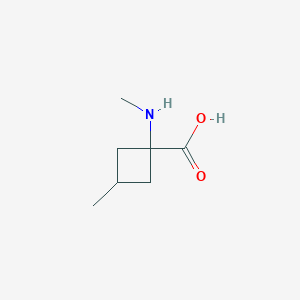
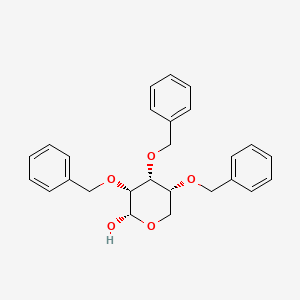

![(E)-N-[(3-chlorophenyl)methoxy]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-imine](/img/structure/B12984305.png)
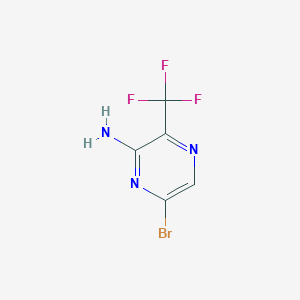
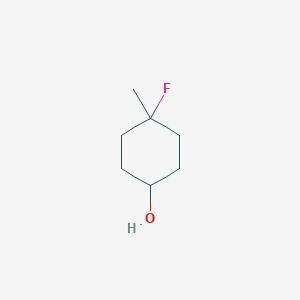
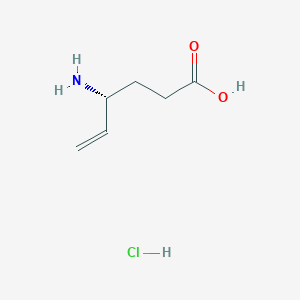
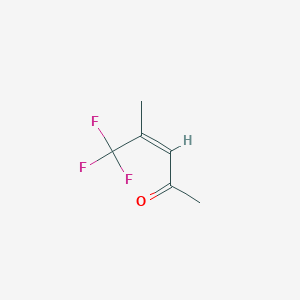
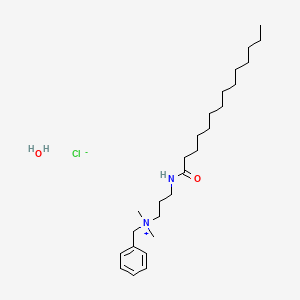
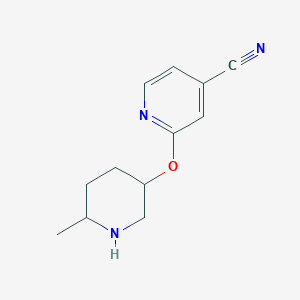
![5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid](/img/structure/B12984362.png)
![2-Azabicyclo[2.2.1]heptane-3-carbonitrile](/img/structure/B12984371.png)
